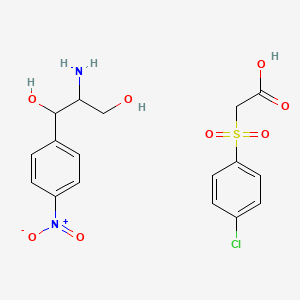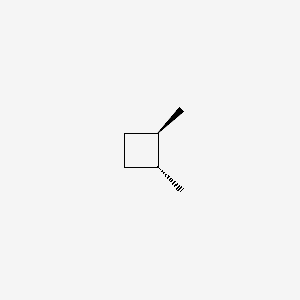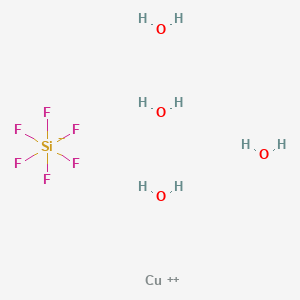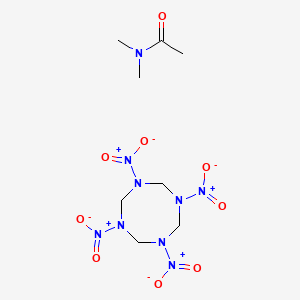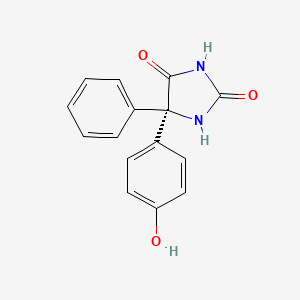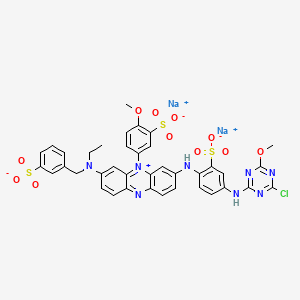
cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound features a unique structure with a 1,3-dithiolane ring attached to the theophylline core, which imparts distinct chemical and biological properties.
Métodos De Preparación
The synthesis of cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide involves the reaction of theophylline with 1,3-dithiolane-2-methanol under specific conditions. The reaction typically requires a catalyst and proceeds through a series of steps including nucleophilic substitution and oxidation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide undergoes several types of chemical reactions, including:
Oxidation: The sulfur atoms in the 1,3-dithiolane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The 1,3-dithiolane ring can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, each with distinct chemical properties .
Aplicaciones Científicas De Investigación
cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of 1,3-dithiolane rings and their derivatives.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound is known to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and anti-inflammatory effects. Additionally, the compound may modulate histone deacetylase activity, contributing to its anti-inflammatory properties .
Comparación Con Compuestos Similares
cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide can be compared with other theophylline derivatives such as:
7-(1,3-Dioxolan-2-ylmethyl)theophylline: This compound features a 1,3-dioxolane ring instead of a 1,3-dithiolane ring.
7-(1,3-Oxathiolan-2-ylmethyl)theophylline: This derivative contains a 1,3-oxathiolane ring and shows different reactivity and pharmacological properties compared to the dithiolane derivative.
The uniqueness of this compound lies in its sulfur-containing ring, which imparts specific chemical reactivity and biological activities not observed in its oxygen-containing analogs .
Propiedades
Número CAS |
116763-38-3 |
|---|---|
Fórmula molecular |
C11H14N4O3S2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-[[(2S)-1-oxo-1,3-dithiolan-2-yl]methyl]purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O3S2/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-19-3-4-20(7)18/h6-7H,3-5H2,1-2H3/t7-,20?/m0/s1 |
Clave InChI |
DKBHJWJNQUYKFR-DSMWMPORSA-N |
SMILES isomérico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C[C@H]3SCCS3=O |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3SCCS3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


